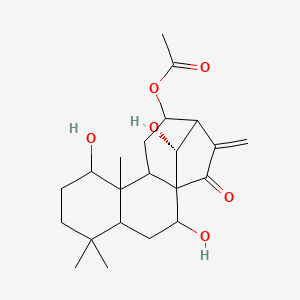

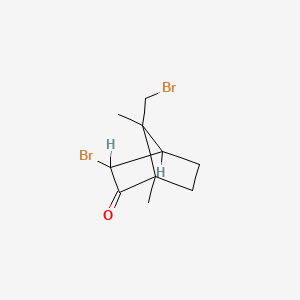

(+)-3,9-Dibromocamphor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

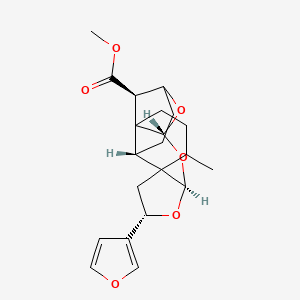

(+)-3,9-Dibromocamphor is a useful research compound. Its molecular formula is C10H14Br2O and its molecular weight is 310.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

- Enantiospecific Synthesis : A study by Martínez et al. (2004) presented a method for the enantiospecific synthesis of 9,10-dihalocamphors, including (+)-9,10-dibromocamphor. This method, based on a stereocontrolled tandem electrophilic addition and Wagner-Meerwein rearrangement, offers a general approach for preparing mixed dihalides and chiral intermediates from readily accessible 9-halocamphors (Martínez et al., 2004).

Applications in Neuroscience

Calcium Indicators for Neural Activity Imaging : Studies on genetically encoded calcium indicators (GECIs), like GCaMP, have revolutionized neuroscience research. Inoue (2020) and Akerboom et al. (2012) discuss the development of GECIs, including their application in visualizing neuronal and network activity in living tissue. These indicators enable direct optical interrogation of complex brain circuit dynamics (Inoue, 2020); (Akerboom et al., 2012).

Imaging Techniques for Deep Brain Circuitry : Girven and Sparta (2017) elaborate on advancements in imaging techniques such as two-photon microscopy and fiber photometry. These techniques are pivotal for understanding calcium activity in deep brain regions, offering insights into the inner workings of the brain (Girven & Sparta, 2017).

Electron Circular Dichroism and Quantum Chemistry

- Electron Helicity in Bromocamphor and Dibromocamphor : Scheer et al. (2006) explored the electron-circular dichroism in bromocamphor and dibromocamphor. The study focused on electron helicity density and used electron transmission spectroscopy and quantum chemical calculations to investigate the chiral asymmetry and helicity densities in these compounds (Scheer et al., 2006).

Other Relevant Studies

Neuroimaging Studies of Aging : Fennema-Notestine et al. (2007) conducted neuroimaging studies to investigate normal aging and Alzheimer's disease, showcasing the potential of multi-site clinical imaging studies. This research highlights the relevance of advanced imaging techniques in understanding brain structure and function (Fennema-Notestine et al., 2007).

Drug Discovery Perspectives : Drews (2000) offers an insightful perspective on drug discovery, emphasizing the role of chemistry and pharmacology. This research provides context for the broader application of chemical compounds, including dibromocamphor, in the development of new drugs and therapies (Drews, 2000).

特性

| { "Design of the Synthesis Pathway": "The synthesis of (+)-3,9-Dibromocamphor can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Camphor", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Bromination of camphor using bromine and sulfuric acid to form 3,9-dibromocamphor.", "2. Separation of the product by extraction with diethyl ether.", "3. Purification of the product by recrystallization from acetone.", "4. Conversion of the product to its (+) enantiomer by resolution with sodium hydroxide." ] } | |

CAS番号 |

10293-10-4 |

分子式 |

C10H14Br2O |

分子量 |

310.03 g/mol |

IUPAC名 |

(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1 |

InChIキー |

DCDNKSJBRIJYEC-CPTYRYLOSA-N |

異性体SMILES |

C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br |

SMILES |

CC12CCC(C1(C)CBr)C(C2=O)Br |

正規SMILES |

CC12CCC(C1(C)CBr)C(C2=O)Br |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。